2,4,6-Triphenylheptane

Description

Significance of 2,4,6-Triphenylheptane as a Model for Polystyrene Stereoregularity and Conformation

The primary utility of this compound in polymer science lies in its application as a model to elucidate the stereoregularity and conformational behavior of polystyrene.

Stereoregularity: The term stereoregularity, or tacticity, refers to the spatial arrangement of the phenyl side groups along the polymer backbone. This arrangement can be isotactic (phenyl groups on the same side), syndiotactic (phenyl groups on alternating sides), or atactic (phenyl groups randomly arranged). The tacticity of polystyrene profoundly influences its physical properties. However, determining this structure directly from the complex spectra of the high polymer is difficult. karger.comtandfonline.com

Model compounds like this compound, which exist as distinct stereoisomers (isotactic, syndiotactic, and heterotactic), are crucial for this analysis. rsc.orgvdoc.pub These isomers can be separated and their individual structures confirmed. acs.orgresearchgate.net Researchers utilize techniques like Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy to analyze these separated isomers. acs.orgscispace.com The distinct chemical shifts observed in the ¹³C-NMR spectra of the different this compound isomers provide a "fingerprint" for specific stereochemical sequences (diads, triads, and pentads). acs.orgscispace.com These well-defined spectral assignments can then be extrapolated to the much more complex and overlapping spectra of atactic polystyrene, enabling a quantitative determination of its stereoregularity. acs.orgkarger.com Studies have shown that the chemical shifts of the methyl, methylene (B1212753), and particularly the C1 aromatic carbons are highly sensitive to the tacticity of the molecule. scispace.com

Conformation: Beyond stereochemistry, this compound is instrumental in understanding the local conformational preferences of the polystyrene chain. The conformation describes the three-dimensional arrangement of atoms that can be changed by rotation around single bonds. Conformational analysis has been performed on the isotactic, syndiotactic, and heterotactic isomers of this compound to determine the most stable rotational states (e.g., trans and gauche conformations) and the energy barriers between them. rsc.org

These studies often employ a combination of experimental techniques and theoretical calculations. Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, reveals changes in the spectra that correlate with variations in the conformational structure of the alkyl chain. researchgate.net ¹H-NMR spectroscopy has been used to analyze the chemical shifts of methine protons in the isomers of this compound to deduce conformational information. google.com Theoretical approaches, such as Rotational Isomeric State (RIS) models, use the energy calculations from model compounds like this compound to predict the conformational properties and average dimensions of the entire polymer chain. vdoc.pub Furthermore, photophysical studies, such as intramolecular excimer formation, have been conducted on this compound to probe the proximity of phenyl rings, which is directly related to the chain's conformation. scispace.comrsc.org These investigations have shown that isotactic conformations are more favorable for excimer formation than syndiotactic ones. rsc.org

Historical Context of Oligomeric Model Compounds in Polymer Research

The use of oligomers as model compounds is a long-standing and foundational practice in polymer research. researchgate.netresearchgate.net The field of polymer science evolved from the early 19th-century concept of "polymerism" to Hermann Staudinger's revolutionary proposal of "macromolecules" in the 1920s, which posited that polymers were composed of long, covalently bonded chains. researchgate.net As the understanding of these giant molecules grew, so did the challenge of their characterization.

The complexity of high polymers, with their distribution of molecular weights and intricate mixture of stereochemical and conformational states, made direct structural analysis exceedingly difficult. longdom.orguc.edu To overcome this, scientists turned to the "bottom-up" approach of synthesizing and studying oligomers. researchgate.net These low-molecular-weight analogues represent discrete, well-defined segments of a polymer chain. longdom.org

The study of oligomers like 2,4-diphenylpentane and this compound for polystyrene became a classic example of this strategy. rsc.orgresearchgate.net By isolating and characterizing the individual stereoisomers of these model compounds, researchers could make definitive assignments of spectroscopic signals and calculate conformational energies. rsc.orgacs.org This information proved to be directly applicable to understanding the behavior of the corresponding high polymer, providing insights that would be nearly impossible to obtain otherwise. researchgate.net This model compound approach has been fundamental not only for polystyrene but for many other vinyl polymers, such as poly(vinyl chloride), and remains a cornerstone of polymer characterization. researchgate.net

Research Data Tables

Table 1: Stereochemical Equilibrium of this compound Isomers This table shows the equilibrium mole fractions of the three diastereomers of this compound after epimerization at 343 K, as interpreted by the theory of stereochemical equilibrium. vdoc.pub

| Isomer | Mole Fraction at Equilibrium |

| Isotactic | 0.217 |

| Heterotactic | 0.499 |

| Syndiotactic | 0.284 |

Table 2: ¹³C-NMR Chemical Shift Data for Polystyrene Model Compounds This table presents selected ¹³C-NMR chemical shifts for the stereoisomers of this compound (TPH) and 2,4-diphenylpentane (DPP). The data illustrate the sensitivity of carbon nuclei environments to the stereochemical configuration of the molecule. acs.org Chemical shifts are crucial for assigning stereosequences in polystyrene. acs.org

Note: Chemical shifts are typically reported in parts per million (ppm) relative to a standard, but this source provides calculated shifts relative to a reference conformation.

| Compound Isomer | Carbon | Calculated Chemical Shift Contribution (ppm) |

| 2,4-Diphenylpentane (DPP) | ||

| meso (m) | Methylene (CH₂) | -0.15 |

| racemic (r) | Methylene (CH₂) | -1.74 |

| This compound (TPH) | ||

| Isotactic (mm) | Central Methylene (C4-H₂) | -0.21 |

| Syndiotactic (rr) | Central Methylene (C4-H₂) | -3.54 |

| Heterotactic (mr) | Central Methylene (C4-H₂) | -1.82 |

| Heterotactic (rm) | Central Methylene (C4-H₂) | -1.95 |

Table 3: Thermodynamic Parameters for Conformational Changes in this compound Isomers This table displays the thermodynamic parameters associated with the single relaxation process observed in the isomers of this compound, attributed to rotational isomerism. These values provide insight into the energy differences and activation barriers of conformational transitions. rsc.org

| Isomer | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔH‡ (kcal/mol) |

| Isotactic | 2.5 ± 0.3 | 2.0 ± 1.5 | 5.5 ± 0.5 |

| Syndiotactic | 1.0 ± 0.1 | 1.0 ± 0.5 | 5.0 ± 0.5 |

| Heterotactic | - | - | 5.2 ± 0.5 |

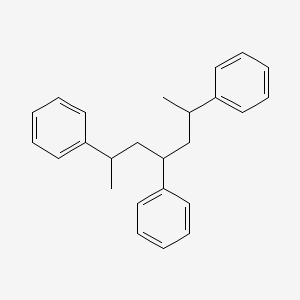

Structure

2D Structure

3D Structure

Properties

CAS No. |

22094-76-4 |

|---|---|

Molecular Formula |

C25H28 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

2,6-diphenylheptan-4-ylbenzene |

InChI |

InChI=1S/C25H28/c1-20(22-12-6-3-7-13-22)18-25(24-16-10-5-11-17-24)19-21(2)23-14-8-4-9-15-23/h3-17,20-21,25H,18-19H2,1-2H3 |

InChI Key |

UGXZATJBUAYFHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(CC(C)C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Stereochemistry and Configurational Isomerism of 2,4,6 Triphenylheptane

Meso and Racemic Diad Relationships in 2,4,6-Triphenylheptane Stereoisomers

To understand the triads more deeply, we can first analyze the relationship between adjacent pairs of chiral centers, known as diads. In this compound, we can consider the C2-C4 diad and the C4-C6 diad. These diads can exist in two forms: meso (m) and racemic (r).

Meso (m) Diad: A meso diad describes a relationship where the two adjacent phenyl groups have opposite stereochemical configurations (e.g., R and S). If a hypothetical plane of symmetry could be passed between the two repeating units, the configuration would be mirrored.

Racemic (r) Diad: A racemic diad describes a relationship where the two adjacent phenyl groups have the same stereochemical configuration (e.g., R and R or S and S).

| Triad (B1167595) Type | Diad Relationships | Description |

| Isotactic | mm | Both C2-C4 and C4-C6 diads are meso. |

| Syndiotactic | rr | Both C2-C4 and C4-C6 diads are racemic. |

| Heterotactic | mr or rm | One diad is meso and the other is racemic. |

This systematic breakdown of diad relationships provides a precise method for describing the stereochemical microstructure of this compound.

Chiral Centers and Overall Molecular Chirality in this compound

The presence of three chiral centers (C2, C4, and C6) in this compound means there is a theoretical maximum of 2³ = 8 stereoisomers. However, the symmetry of the molecule can reduce the actual number of unique stereoisomers.

Chiral Stereoisomers: Most combinations of R and S configurations at the three chiral centers will result in a chiral molecule, meaning it is non-superimposable on its mirror image. These chiral stereoisomers will exist as pairs of enantiomers. For example, the 2R, 4R, 6R and 2S, 4S, 6S isomers are enantiomers.

Achiral (Meso) Stereoisomers: In certain configurations, the molecule may possess an internal plane of symmetry, rendering it achiral, despite having chiral centers. Such a compound is referred to as a meso compound. For this compound, a meso form arises when the central chiral center (C4) is flanked by two centers of opposite configuration, for instance, 2R, 4S, 6R. In this specific arrangement, a plane of symmetry can be envisaged through the C4 carbon, making the molecule superimposable on its mirror image.

Therefore, the stereoisomers of this compound consist of pairs of enantiomers and at least one meso compound.

Nomenclature and Classification of this compound Stereoisomers

The stereoisomers of this compound are systematically named using the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration (R or S) to each of the three chiral centers. For example, a specific stereoisomer would be named (2R, 4R, 6R)-2,4,6-triphenylheptane.

The classification based on tacticity provides a broader and often more practical way to describe the stereoisomers, especially in the context of polymer science.

| Stereoisomer Classification | Absolute Configurations (Examples) | Chirality |

| Isotactic | (2R, 4s, 6R) and (2S, 4r, 6S) | Chiral (Enantiomeric pair) |

| Syndiotactic | (2R, 4R, 6R) and (2S, 4S, 6S) | Chiral (Enantiomeric pair) |

| Heterotactic | (2R, 4R, 6S) and (2S, 4S, 6R) | Chiral (Enantiomeric pair) |

| Meso | (2R, 4S, 6R) | Achiral |

It is important to note that the specific assignment of R/S configurations to the isotactic and syndiotactic forms depends on the convention used for drawing the main chain. The key is the relative stereochemistry between the chiral centers.

Synthetic Strategies and Isolation Methodologies for 2,4,6 Triphenylheptane Stereoisomers

Stereoselective Synthesis of Defined 2,4,6-Triphenylheptane Isomers

The targeted synthesis of a specific stereoisomer of this compound is a complex undertaking. While the literature provides methods for the preparation of this compound, these routes typically yield a mixture of stereoisomers rather than a single, defined isomer.

A known method for the synthesis of this compound involves the reaction of 2,4,6-trichloroheptane (B14730593) with a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr). This reaction proceeds via a nucleophilic substitution where the phenyl group displaces the chlorine atoms. However, this approach does not offer significant stereocontrol, resulting in a mixture of the possible stereoisomers. kyoto-u.ac.jp The starting 2,4,6-trichloroheptane itself is often a mixture of isomers, which further complicates the stereochemical outcome of the final product. kyoto-u.ac.jp

To achieve a higher degree of stereoselectivity, one might consider employing modern asymmetric synthesis methodologies. These could include:

Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to a precursor molecule could direct the introduction of the phenyl groups in a stereospecific manner. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched or pure isomer.

Catalytic Asymmetric Synthesis: The use of chiral catalysts, for instance in a catalytic cross-coupling reaction, could facilitate the enantioselective or diastereoselective formation of the carbon-phenyl bonds.

Substrate-Controlled Synthesis: Starting with a stereochemically defined precursor, such as a chiral alcohol or ketone, could allow for the controlled construction of the heptane (B126788) backbone with the desired stereochemistry at the chiral centers.

While these strategies are well-established in organic synthesis, their specific application to the stereoselective synthesis of this compound is not extensively documented in the available literature. Therefore, the most practical current approach remains the synthesis of an isomeric mixture followed by sophisticated separation techniques.

Preparative Chromatographic Separation Techniques for Stereoisomeric Mixtures

Given that the direct synthesis of a single this compound stereoisomer is challenging, the separation of the resulting isomeric mixture is a critical step. Preparative chromatography is the most powerful tool for this purpose. The choice of chromatographic technique and stationary phase is crucial for achieving baseline separation of the isomers.

High-performance liquid chromatography (HPLC) is a particularly suitable method. The subtle differences in the three-dimensional structures of the stereoisomers lead to different interactions with the stationary phase, allowing for their separation.

For the separation of diastereomers, such as the meso and racemic (d,l) forms of this compound, standard achiral stationary phases like silica (B1680970) gel or bonded phases (e.g., C18) can be effective. researchgate.netnih.gov The different shapes and polarities of the diastereomers result in different retention times.

To separate the enantiomers within the racemic mixture, a chiral stationary phase (CSP) is required. These phases are themselves enantiomerically pure and create a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to their separation.

The selection of the appropriate mobile phase is also critical and is determined empirically to optimize the resolution between the isomeric peaks.

A summary of potential chromatographic conditions is presented in the table below.

| Parameter | Value/Type | Purpose |

| Technique | High-Performance Liquid Chromatography (HPLC) | High-resolution separation of isomers. |

| Stationary Phase (Diastereomers) | Silica Gel, C18 | Separation of meso and racemic isomers based on polarity differences. |

| Stationary Phase (Enantiomers) | Chiral Stationary Phase (e.g., polysaccharide-based) | Separation of enantiomers within the racemic pair. |

| Mobile Phase | Hexane/Isopropanol, Acetonitrile/Water | Optimization of retention times and resolution. |

| Detection | UV-Vis Spectroscopy | Monitoring the elution of the phenyl-containing compounds. |

Purity Assessment and Characterization of Isolated this compound Stereoisomers

Following separation, the purity of each isolated stereoisomer must be rigorously assessed, and its stereochemical identity confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this compound stereoisomers. researchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy can distinguish between the meso and racemic isomers due to their different molecular symmetries. researchgate.net In the meso isomer, the two phenyl groups at the ends of the chain are chemically equivalent, leading to a simpler NMR spectrum compared to the racemic isomers where these groups are inequivalent. The chemical shifts of the methine and methylene (B1212753) protons and carbons are particularly sensitive to the stereochemical environment. researchgate.netresearchgate.net

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide further structural information by revealing the connectivity between protons and carbons, aiding in the definitive assignment of the spectra to a particular isomer.

The table below shows hypothetical ¹H NMR chemical shift ranges for the different types of protons in the this compound stereoisomers, illustrating how these values can be used for differentiation.

| Proton Type | Isomer | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | All | 7.0 - 7.4 | Multiplet |

| Methine Protons (CH-Ph) | Meso | Distinct signal | Multiplet |

| Racemic | Two distinct signals | Multiplets | |

| Methylene Protons (CH₂) | Meso | AB quartet | Multiplet |

| Racemic | Complex multiplets | Multiplets | |

| Methyl Protons (CH₃) | Meso | Single signal | Doublet |

| Racemic | Two distinct signals | Doublets |

The purity of the isolated isomers can be quantified by integrating the corresponding peaks in the chromatogram from an analytical HPLC run. For enantiomers, the enantiomeric excess (ee) can be determined using a chiral HPLC method.

Conformational Analysis and Dynamics of 2,4,6 Triphenylheptane

Theoretical Frameworks for Conformational States and Rotational Isomerism

The conformational states of 2,4,6-triphenylheptane are primarily dictated by rotations around the single bonds of the heptane (B126788) backbone. The presence of bulky phenyl substituents at the 2, 4, and 6 positions introduces significant steric hindrance, which profoundly influences the preferred spatial arrangements of the molecule. The theoretical framework for understanding these preferences is rooted in the principles of molecular mechanics and quantum chemistry.

At its core, the conformational analysis of this molecule involves the study of its potential energy surface as a function of its dihedral angles. Key theoretical concepts that apply include:

Steric Hindrance: The repulsive interactions between the large phenyl groups, as well as between the phenyl groups and the heptane backbone, are a dominant factor. These non-bonded interactions, often described by van der Waals forces, will force the molecule to adopt conformations that maximize the distance between these bulky substituents.

Torsional Strain: Rotation around the C-C bonds of the heptane chain is not entirely free. There is an inherent energy barrier to rotation due to the eclipsing of bonds, known as torsional strain. For this compound, the eclipsing of a phenyl group with another phenyl group or with a portion of the alkyl chain would be highly energetically unfavorable.

Gauche Interactions: In a staggered conformation, substituents on adjacent carbons can be either anti (180° apart) or gauche (60° apart). Gauche interactions between bulky groups, such as two phenyl groups or a phenyl group and a methyl group, introduce steric strain and are generally less stable than the anti-conformation.

Computational methods, such as molecular mechanics (MM) force fields (e.g., AMBER, CHARMM) and quantum mechanical (QM) calculations (e.g., Density Functional Theory), are the primary tools for theoretically exploring the conformational space of such molecules. These methods can calculate the energy associated with different conformations and identify the lowest energy (most stable) structures.

Determination of Stable Conformational Geometries and Energy Minima

While specific data for this compound is unavailable, we can predict the general features of its stable conformations. The heptane backbone will likely adopt a staggered arrangement to minimize torsional strain. The critical factor will be the orientation of the three phenyl groups to minimize steric repulsion.

It is anticipated that the most stable conformers will exhibit the following characteristics:

The phenyl groups will be oriented in a way that avoids steric clashes with each other. Given the 1,3,5-substitution pattern, this would likely involve an alternating arrangement of the phenyl groups on either side of the main chain.

The C-C-C-C dihedral angles of the heptane backbone will favor anti-arrangements where possible, especially between segments carrying the bulky phenyl substituents.

To illustrate the potential energy differences between conformers, a hypothetical energy landscape can be considered. The global energy minimum would correspond to the most stable conformation, with local minima representing other, less stable, staggered conformations. The energy maxima would correspond to the highly unstable eclipsed conformations.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformation | Description | Predicted Relative Energy (kcal/mol) |

| Conformer A | Phenyl groups in an alternating, anti-periplanar arrangement | 0 (Global Minimum) |

| Conformer B | One gauche interaction between two phenyl groups | 3 - 5 |

| Conformer C | Multiple gauche interactions | > 5 |

| Conformer D | Eclipsed conformation | > 10 (Transition State) |

Note: This table is illustrative and based on general principles of conformational analysis. Actual energy values would require specific computational studies.

Conformational Transition Pathways and Energetic Barriers

The transition between different stable conformations of this compound occurs through rotation around the C-C single bonds of the heptane backbone. These transitions are not without an energy cost. The molecule must pass through higher-energy eclipsed conformations, which represent the transition states on the potential energy surface. The energy required to overcome these barriers is known as the rotational energy barrier.

The magnitude of these energetic barriers will be significantly influenced by the size of the rotating groups. For this compound, the rotation around the C2-C3, C3-C4, C4-C5, and C5-C6 bonds will be particularly hindered due to the presence of the phenyl groups. The transition states involving the eclipsing of two phenyl groups, or a phenyl group and a significant portion of the alkyl chain, are expected to have very high energies.

Dynamic NMR spectroscopy is a powerful experimental technique that could be used to study these dynamic processes and measure the rotational barriers. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the rates of conformational interchange and calculate the activation energy for these processes.

Influence of Temperature and Solvent on this compound Conformational Equilibria

The equilibrium distribution of the different conformers of this compound is dependent on both temperature and the surrounding solvent environment.

Influence of Temperature:

An increase in temperature provides more thermal energy to the system. This increased energy allows the molecule to more easily overcome the rotational energy barriers, leading to a faster rate of interconversion between conformers. Furthermore, as the temperature rises, the population of higher-energy conformers will increase according to the Boltzmann distribution. This means that at higher temperatures, the molecule will spend a greater proportion of its time in less stable conformations.

Influence of Solvent:

The solvent can influence the conformational equilibrium by preferentially stabilizing certain conformers over others. The nature of this interaction depends on the polarity of the solvent and the solute.

Polar solvents: In polar solvents, dipole-dipole interactions and other electrostatic interactions between the solute and the solvent can become significant. Although this compound is a hydrocarbon and largely non-polar, the phenyl groups have a polarizable pi-electron system that can interact with polar solvent molecules. These interactions could potentially stabilize conformers where the phenyl groups are more exposed to the solvent.

The specific effect of a given solvent on the conformational equilibrium is complex and difficult to predict without detailed computational or experimental studies. Solvatochromic shifts in UV-Vis spectroscopy or changes in NMR chemical shifts in different solvents could provide experimental evidence of solvent-induced conformational changes.

Spectroscopic Characterization Techniques in 2,4,6 Triphenylheptane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,4,6-Triphenylheptane

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the characterization of this compound, offering unparalleled detail regarding its complex stereoisomeric forms.

¹H NMR Chemical Shift Assignments and Stereosequence Analysis

Proton (¹H) NMR spectroscopy is instrumental in differentiating the stereoisomers of this compound by analyzing the chemical shifts of the methine and methylene (B1212753) protons. google.comresearchgate.net The chemical shift, typically reported in parts per million (ppm), is sensitive to the local electronic environment of the proton. oregonstate.edulibretexts.org In this compound, the spatial arrangement of the phenyl groups, which varies with stereochemistry (isotactic, syndiotactic, and heterotactic), creates distinct magnetic environments for the backbone protons.

The methine protons (CH) directly attached to the phenyl-bearing carbons exhibit chemical shifts that are particularly sensitive to the stereosequence. google.com For instance, the relative stereochemistry of adjacent chiral centers (meso or racemic dyads) influences the shielding and deshielding effects experienced by these protons. Analysis of these chemical shifts, often in conjunction with coupling constants, allows for the assignment of specific resonances to the different stereoisomers. researchgate.net The complexity of the spectra often requires high-field NMR instruments to achieve the necessary resolution to distinguish between the subtle differences in the chemical shifts of the various stereoisomers. researchgate.net

Table 1: Representative ¹H NMR Chemical Shift Ranges for Organic Compounds oregonstate.edulibretexts.orgnetlify.appchemistrysteps.com

| Type of Proton | Chemical Shift (δ, ppm) |

| Alkyl, primary (R-CH₃) | 0.7–1.3 |

| Alkyl, secondary (-CH₂-) | 1.2–1.6 |

| Alkyl, tertiary (>CH-) | 1.4–1.8 |

| Benzylic (Ar-CH) | 2.2–3.0 |

| Aromatic (Ar-H) | 6.5–8.0 |

Note: These are general ranges and can be influenced by neighboring functional groups and stereochemistry.

¹³C NMR Sensitivity to Tacticity and Conformational Effects

Carbon-13 (¹³C) NMR spectroscopy provides complementary and often more direct information about the stereochemical structure of this compound. acs.orgresearchgate.net The chemical shifts of the carbon atoms in the polymer backbone are highly sensitive to the local stereochemistry, a phenomenon known as tacticity. acs.orgkpi.ua The different stereoisomers (isotactic, syndiotactic, and heterotactic) give rise to distinct signals in the ¹³C NMR spectrum, particularly for the methylene and methine carbons. acs.org

Calculations of ¹³C NMR chemical shifts, considering the number of gauche interactions and the magnetic shielding effects of nearby phenyl groups, have shown good agreement with experimental data for polystyrene model compounds like this compound. acs.org These studies have revealed that the influence of stereosequence on ¹³C chemical shifts can be long-range, extending beyond the immediate neighboring monomer units. acs.org The para carbon of the phenyl ring is also sensitive to tacticity, with its signal splitting into multiple peaks corresponding to different triad (B1167595) and pentad sequences at varying temperatures. researchgate.net

Table 2: General ¹³C NMR Chemical Shift Ranges bhu.ac.inlibretexts.org

| Type of Carbon | Chemical Shift (δ, ppm) |

| Aliphatic (C-C) | 10–50 |

| Carbon attached to Oxygen (C-O) | 50–90 |

| Alkenes, Aromatics (C=C) | 100–150 |

| Carbonyls (C=O) | 150–220 |

Note: These are approximate ranges and can vary based on the specific molecular structure.

Two-Dimensional NMR Methodologies for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for unraveling the complex spectra of this compound and definitively assigning the structure of its stereoisomers. harvard.edunationalmaglab.orgwalisongo.ac.id These experiments correlate NMR signals based on different parameters, providing connectivity information that is not available in one-dimensional spectra. harvard.edu

Commonly employed 2D NMR experiments include:

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. walisongo.ac.idlibretexts.org This is crucial for tracing the connectivity of the heptane (B126788) backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C signals for each CH, CH₂, and CH₃ group. walisongo.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). walisongo.ac.idlibretexts.org This is invaluable for establishing the connectivity between different parts of the molecule, including the attachment of the phenyl groups to the backbone.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra for the different stereoisomers of this compound can be achieved. walisongo.ac.idnmr.tips

Temperature-Dependent NMR Studies of Dynamic Processes

Temperature-dependent NMR studies provide insights into the dynamic processes occurring in this compound, such as conformational changes and restricted bond rotations. researchgate.netchemrxiv.org By acquiring NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and linewidths. researchgate.netmdpi.com

For example, at higher temperatures, the rate of conformational interchange may increase, leading to the coalescence of signals that are distinct at lower temperatures. researchgate.net The analysis of these temperature-dependent spectral changes can provide thermodynamic parameters for the dynamic processes, such as the activation energy for bond rotation or the equilibrium constants between different conformers. researchgate.netresearchgate.net These studies are crucial for understanding the relationship between the stereochemical structure and the conformational preferences of this compound stereoisomers. researchgate.net

X-ray Crystallography of this compound Stereoisomers

While NMR spectroscopy provides detailed information about the structure and dynamics in solution, X-ray crystallography offers a precise and definitive determination of the molecular structure in the solid state. nih.govlibretexts.org

Solid-State Molecular Structure Determination

X-ray crystallography involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. nih.govlibretexts.orglibretexts.org This pattern provides information about the electron density distribution within the crystal, from which a three-dimensional model of the molecule can be built. nih.gov

For the stereoisomers of this compound, obtaining suitable single crystals can be challenging. However, when successful, X-ray crystallography provides unambiguous proof of the relative and absolute stereochemistry of a particular isomer. researchgate.net The resulting crystal structure reveals precise bond lengths, bond angles, and torsion angles, offering a static picture of the molecule's preferred conformation in the solid state. This information is invaluable for corroborating and refining the conformational models derived from NMR studies and theoretical calculations. researchgate.net

Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions that collectively minimize the system's energy. In the case of syndiotactic this compound, X-ray diffraction studies have revealed a specific and ordered packing arrangement. The structure contains two independent molecules within the asymmetric unit of the crystal lattice. researchgate.net Both of these molecules adopt a trans conformation along the carbon backbone. researchgate.net

Unit Cell Parameters and Space Group Analysis

X-ray crystallography provides precise data on the fundamental repeating unit of a crystal, known as the unit cell, and its symmetry, described by the space group. nih.govrigaku.com For syndiotactic this compound, the crystal system has been identified as monoclinic, with the space group designated as P2₁/c. researchgate.net This notation indicates a primitive (P) unit cell with a twofold screw axis (2₁) and a glide plane (c) perpendicular to the b-axis. wikipedia.orgictp.it

The determination of the space group and unit cell dimensions is fundamental to solving the complete crystal structure. cam.ac.uk The specific parameters for syndiotactic this compound at room temperature have been determined through single-crystal X-ray diffraction. researchgate.net

Below is a table summarizing the unit cell parameters for syndiotactic this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 16.831 Å |

| b | 9.104 Å |

| c | 34.390 Å |

| α | 90° |

| β | 128.11° |

| γ | 90° |

| Data sourced from X-ray diffraction analysis of syndiotactic this compound. researchgate.net |

Other Spectroscopic Probes Applied to this compound and Related Oligomers

Beyond X-ray diffraction, other spectroscopic methods are vital for probing the dynamic and conformational properties of this compound and the polymer it models, polystyrene.

Ultrasonic Attenuation Spectroscopy for Relaxation Processes

Ultrasonic attenuation spectroscopy measures the loss of energy from an ultrasonic wave as it passes through a medium, providing insights into molecular relaxation processes. sonozap.com In polymer and oligomer solutions, these relaxation events are linked to conformational changes and segmental motion. Studies on polystyrene, for which this compound is a trimer model, show that ultrasonic degradation and relaxation are strongly influenced by factors such as the solvent used and the concentration of the solution. researchgate.netepdf.pub The analysis of ultrasonic attenuation as a function of frequency can characterize the dynamics of the polymer chain. researchgate.netsci-hub.se A good correlation has been observed between the theoretically predicted decrease in energy absorption and the experimentally measured rate of degradation, which is governed by the dynamic response of the polymer molecules to the ultrasonic perturbation. researchgate.net

Infrared (IR) Spectroscopy for Conformational Fingerprinting

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and probing the conformational state of molecules. msu.edu Covalent bonds vibrate at specific frequencies, and absorption of IR radiation at these frequencies gives rise to a unique spectral fingerprint. pressbooks.pub The vibrational modes, particularly C-H bending and skeletal vibrations, are sensitive to the local conformation of the molecule. researchgate.net

For model compounds of polymers like 2,4,6-trichloroheptane (B14730593) (a model for polyvinyl chloride), IR spectroscopy has been successfully used to determine the conformational structures of its different stereoisomers (isotactic, syndiotactic, and heterotactic). researchgate.netresearchgate.net By analyzing the C-Cl stretching vibrations and their changes with temperature, the stable conformations of these isomers were identified. researchgate.net Similarly, for this compound, different spatial arrangements of the phenyl groups and the heptane backbone would result in distinct IR absorption bands. This allows the IR spectrum to serve as a "conformational fingerprint," enabling the identification and analysis of specific stereoisomers and their preferred conformations in various physical states. researchgate.netglobalauthorid.com

Electron Paramagnetic Resonance (EPR) Studies

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study chemical species that have unpaired electrons, such as free radicals. nsf.gov While this compound itself is not a radical, EPR becomes highly relevant when studying the degradation or specific reaction pathways of the polymers it models.

Research has shown that the mechanochemical processing of polystyrene, even in the presence of air, facilitates its depolymerization through the scission of macromolecular chains. nsf.gov This process generates carbon-centered free radicals, which are readily detectable by EPR spectroscopy. nsf.gov Furthermore, EPR studies on end-labeled oligomers within a polystyrene matrix have been used to determine the end-to-end distances of the oligomer chains. acs.org EPR has also been employed to investigate exchange interactions between radical centers in oligomers dispersed in polystyrene. rsc.org These applications demonstrate the utility of EPR in studying radical species and the conformational properties of oligomers within related polymer systems. nsf.govacs.org

Computational and Theoretical Investigations of 2,4,6 Triphenylheptane

Quantum Chemical Calculations of Conformational Energies and Electronic Structures

Quantum chemical calculations have been instrumental in determining the stable conformations and relative energies of the different stereoisomers of 2,4,6-triphenylheptane. These calculations, often employing ab initio and Density Functional Theory (DFT) methods, provide a fundamental understanding of the intramolecular interactions that govern the local chain architecture. researchgate.netnih.govwuxiapptec.com

Conformational energies have been calculated for the isotactic, syndiotactic, and heterotactic isomers of this compound. researchgate.netresearchgate.net These calculations reveal the most probable conformational states and the energy barriers between them. For instance, in the case of the meso and racemo diads within the triphenylheptane structure, a two-state rotational isomeric state model has been deemed applicable, with states at approximately 5° and 110° for the skeletal torsion angles. ethz.ch The energies associated with different conformations, such as the gauche (g) and trans (t) arrangements of the phenyl groups relative to the heptane (B126788) backbone, have been quantified. researchgate.netresearchgate.net It has been found that conformations with gauche interactions have relatively high energies, making them less populated. ethz.ch

The following table summarizes the most stable calculated conformations for the different stereoisomers of this compound, which serve as models for polystyrene tacticity.

| Stereoisomer | Most Stable Conformation(s) |

| Isotactic | Helical (tg+tg+ or g-tg-t) |

| Syndiotactic | All-trans (tttt) |

| Heterotactic | Combination of meso (g-ttt or tg+tt) and racemic (g-ttt) diad conformations |

This table is based on findings from conformational energy calculations. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Transitions

Molecular dynamics (MD) simulations have been employed to explore the conformational space of this compound and to study the dynamics of transitions between different conformational states. researchgate.netresearchgate.netlongdom.org These simulations model the atomic motions over time, providing a dynamic picture of the molecule's behavior.

MD simulations, often in conjunction with specialized techniques like metadynamics, are powerful tools for mapping the free energy landscape of molecular systems and identifying the most probable transition pathways between stable conformations. nih.govnih.gov For this compound, MD studies have been used to investigate the rotational isomerism that gives rise to ultrasonic relaxation phenomena observed experimentally. researchgate.netresearchgate.net

A single relaxation process is observed for both the isotactic and syndiotactic isomers, which has been assigned to specific conformational transitions:

Isotactic: The transition between the helical conformation (tg+tg+ or g-tg-t) and a transition form (g-ttg+). researchgate.netresearchgate.net

Syndiotactic: The transition between the all-trans (tttt) conformation and a ttg+g+ (or g-g-tt) conformation. researchgate.netresearchgate.net

For the heterotactic isomer, two distinct relaxation processes have been identified, corresponding to the independent conformational isomerism within the meso and racemic diad segments of the molecule. researchgate.netresearchgate.net

The following table details the conformational transitions associated with observed relaxation phenomena in the stereoisomers of this compound.

| Stereoisomer | Relaxation Process | Conformational Transition |

| Isotactic | Single | (tg+tg+ or g-tg-t) ↔ g-ttg+ |

| Syndiotactic | Single | tttt ↔ ttg+g+ (or g-g-tt) |

| Heterotactic | Process 1 (meso diad) | g-ttt (or tg+tt) ↔ tttt |

| Process 2 (racemic diad) | g-ttt ↔ g-tg+g+ |

This data is derived from molecular dynamics and ultrasonic relaxation studies. researchgate.netresearchgate.net

Force Field Development and Validation for this compound Systems

The accuracy of molecular dynamics simulations is highly dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates. scispace.compsu.eduacs.org For complex molecules like this compound and its parent polymer, polystyrene, the development and validation of accurate force fields are critical research areas.

Both all-atom and coarse-grained force fields have been developed for polystyrene. scispace.compsu.eduacs.orgarxiv.org All-atom force fields aim to represent every atom explicitly, offering high detail but at a significant computational cost. Coarse-grained models, on the other hand, group several atoms into a single interaction site, allowing for the simulation of larger systems over longer timescales. scispace.compsu.edu

The parameterization of these force fields often relies on a combination of experimental data and quantum chemical calculations for small model compounds like this compound. scispace.compsu.eduacs.org Properties such as conformational energies, bond lengths, and bond angles derived from quantum chemistry are used to parameterize the bonded terms of the force field. Non-bonded parameters are often tuned to reproduce experimental data for bulk properties like density and the radius of gyration. psu.edu

The validation of a force field involves comparing the results of simulations using that force field against experimental data or higher-level theoretical calculations. For polystyrene models, this includes assessing the predicted structural properties, such as the radial distribution functions, and dynamic properties. scispace.com

Modeling Stereocontrol Mechanisms in Styrene (B11656) Polymerization using this compound Models

The stereochemistry of polystyrene, i.e., the tacticity, has a profound impact on its physical properties. chemrxiv.orgresearchgate.net Understanding and controlling the stereochemistry during polymerization is a major goal in polymer science. This compound serves as an invaluable model compound for studying the mechanisms of stereocontrol in styrene polymerization. mdpi.comresearchgate.netresearchgate.net

By analyzing the relative energies of the different stereoisomers of this compound (isotactic, syndiotactic, and atactic), researchers can infer the thermodynamic preferences for the formation of different stereochemical sequences during polymerization. Theoretical models based on these small oligomers can help to elucidate the role of the catalyst, solvent, and temperature in directing the stereochemistry of the growing polymer chain. mdpi.comresearchgate.net

For instance, DFT studies on model systems can shed light on the transition states of monomer addition to the growing polymer chain, revealing the energetic factors that favor one stereochemical outcome over another. mdpi.com The insights gained from studying the conformational preferences of this compound can be incorporated into kinetic models of polymerization to predict the resulting polymer microstructure. mdpi.com

The use of such well-defined model compounds allows for a systematic investigation of the factors governing stereocontrol, which is essential for the rational design of new catalysts and polymerization processes to produce polystyrenes with desired tacticities and, consequently, tailored material properties. chemrxiv.orgresearchgate.net

Applications of 2,4,6 Triphenylheptane As a Polystyrene Model Compound

Understanding Stereoregularity and Tacticity in Polystyrene Chains

The spatial arrangement of phenyl groups along the polymer backbone, known as tacticity, profoundly influences the physical properties of polystyrene. chemedx.org 2,4,6-triphenylheptane is instrumental in deciphering the complex relationship between the stereochemical sequence and the spectroscopic signatures of polystyrene.

Researchers have utilized stereoisomers of this compound, alongside other model oligomers like 2,4-diphenylpentane and 2,4,6,8-tetraphenylnonane, to analyze the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of polystyrene. scispace.comcnjournals.com The distinct chemical shifts observed for the methyl, methylene (B1212753), and aromatic C1 carbons in these model compounds are highly sensitive to their stereochemical configuration (tacticity). scispace.com By comparing the spectra of these well-defined oligomers with that of the bulk polymer, a more accurate assignment of the signals in the polystyrene spectrum can be achieved. scispace.comcnjournals.com Specifically, the chemical shifts of the aromatic C1 carbon in this compound and other oligomers have enabled the assignment of pentad sequences in the polymer, offering a detailed view of its microstructure. scispace.com

Rotational Isomeric State (RIS) models, which predict the conformational preferences of polymer chains, have been validated using data from this compound. acs.org Calculations of stereosequence-dependent ¹³C NMR chemical shifts for this trimer, which account for short-range gamma-gauche interactions and magnetic shielding from neighboring phenyl groups, show good agreement with experimental results. vdoc.pub This consistency confirms the accuracy of the models in representing the local chain structure.

Furthermore, infrared (IR) spectroscopy studies on the isomers of this compound have revealed how the configuration and conformation affect absorption bands, particularly in the 500–600 cm⁻¹ range. researchgate.net The complex absorption patterns of the triphenylheptanes can be broken down into elementary bands corresponding to the simpler conformations found in 2,4-diphenylpentane, demonstrating how trimer models build upon the understanding gained from dimer models to approximate the polymer chain. researchgate.net

| Carbon Type | Sensitivity to Tacticity | Application in Polystyrene Analysis |

| Methyl | High | Correlates with specific stereochemical sequences. scispace.com |

| Methylene | High | Provides information on the local chain environment. scispace.com |

| Aromatic C1 | High | Used to assign pentad sequences in the polymer chain. scispace.com |

Correlation of Oligomer Conformations with Macroscopic Polystyrene Properties

The macroscopic properties of polystyrene, such as its mechanical and optical characteristics, are a direct consequence of the conformational arrangements of the polymer chains at the molecular level. This compound is an invaluable model for establishing a quantitative link between these molecular conformations and bulk properties.

One significant example is the study of optical anisotropy using Depolarized Rayleigh Scattering (DRS). rsc.org The optical anisotropy (γ²) of atactic polystyrene and its oligomers, including this compound (TPH), has been measured and compared with theoretical values. rsc.org These theoretical values are calculated by averaging the contributions from all possible conformations of the molecule, with cumene (B47948) often chosen as the analogue for a single polystyrene repeating unit. rsc.org The excellent agreement between the experimentally measured γ² for TPH and the value computed from conformational analysis validates the model. rsc.org

This approach allows for the prediction of how optical anisotropy changes with the stereochemical makeup of the polymer. Calculations show that γ² for polystyrene decreases significantly, from 97 Å⁶ to 30 Å⁶, as the structure changes from purely syndiotactic to purely isotactic. rsc.org The study of this compound provides the foundational parameters needed for such calculations, bridging the gap between molecular structure and a key macroscopic optical property. rsc.org

The Rotational Isomeric State (RIS) model is a powerful theoretical framework for this purpose. vdoc.pub By defining the statistical weights of different rotational states (e.g., trans, gauche) for the bonds in the polymer backbone, the RIS model can predict various configuration-dependent properties of unperturbed polymer chains. acs.orgvdoc.pub The conformational energies and statistical weights derived from model molecules like 2,4-diphenylpentane and this compound are essential inputs for these models, which can then be used to calculate macroscopic properties of polystyrene. acs.orgresearchgate.net

Insights into Chain Growth Propagation and Termination Mechanisms in Styrene (B11656) Polymerization

Understanding the fundamental steps of polymerization—initiation, propagation, and termination—is critical for controlling the final properties of the polymer. ijcrt.orguc.edu this compound and its derivatives serve as model systems to study these reaction mechanisms at a molecular level, particularly the propagation step.

In the anionic polymerization of styrene initiated by t-butyllithium (t-BuLi), Density Functional Theory (DFT) calculations have been used to model the addition of a styrene monomer to a dimer anion model (1-lithio-1,3(S)-diphenyl-pentane). nih.gov This reaction produces the four possible stereoisomers of 1-lithio-1,3,5-triphenylheptane (LTPH), the lithiated analogue of this compound. nih.gov This computational study provides a detailed picture of the transition state structures and energies involved in the propagation step. nih.gov The calculations show that the process involves the formation of stereoisomeric complexes between the growing chain end and the monomer, with the geometries of these complexes evolving through rotational motions of the aryl and vinyl groups to form the transition states and the final trimer anion. nih.gov Such detailed mechanistic insights are crucial for explaining and controlling the stereochemistry of anionic polymerization. nih.govresearchgate.net

While radical polymerization is a more common industrial method, the termination mechanisms primarily involve the interaction of two growing polymer chains through coupling (the main mechanism for styrene) or disproportionation. libretexts.orgopen.edu Direct study of these events using simple models is complex. However, conformational models validated by oligomers like this compound are essential for understanding the environment in which these reactions occur. acs.org For instance, the probability of two radical chain ends meeting to terminate is influenced by the chain's conformational mobility, a property that is modeled using these oligomers. vdoc.pub

| Polymerization Type | Mechanism Studied with this compound Model | Key Insight |

| Anionic Polymerization | Propagation step (monomer addition) | Detailed evaluation of transition state structures and energies for the formation of 1-lithio-1,3,5-triphenylheptane, revealing the influence of molecular geometry on stereochemical outcome. nih.gov |

| Radical Polymerization | Conformational environment for termination | While not a direct probe of the termination reaction, the oligomer helps validate conformational models that describe the chain mobility and accessibility of radical ends for coupling or disproportionation. acs.orgvdoc.pub |

Elucidation of Intramolecular Excimer Formation in Polystyrene Architectures

The photophysical behavior of polystyrene is characterized by the formation of excimers—excited-state dimers formed between two phenyl rings. Intramolecular excimer formation, where the two rings belong to the same polymer chain, is highly dependent on the chain's conformation. This compound is a key model compound for studying this phenomenon. researchgate.netresearchgate.net

Investigations into the fluorescence of this compound, along with 2,4-diphenylpentane and 2,4,6,8-tetraphenylnonane, have demonstrated that the efficiency of intramolecular excimer formation is strongly tied to the stereochemistry of the chain. researchgate.netresearchgate.netrsc.org The results consistently show that isotactic conformations, where adjacent phenyl groups are on the same side of the polymer backbone, are significantly more favorable for excimer formation than syndiotactic conformations. researchgate.netrsc.org In isotactic sequences, the phenyl rings are pre-disposed to adopt the parallel, co-facial arrangement required for excimer formation with minimal conformational rearrangement. researchgate.net

The study of these model compounds reveals that the decay of the monomer fluorescence is predominantly governed by the rate of conformational transitions that lead to an excimer-forming state. vdoc.pub This establishes a direct link between chain dynamics and photophysical properties. By analyzing the kinetics of excimer formation in well-defined oligomers like this compound, researchers can extract fundamental rate constants for the conformational changes, providing insights that are applicable to the much more complex macromolecule. researchgate.net

Future Directions and Advanced Methodologies in 2,4,6 Triphenylheptane Research

Development of Novel Stereoselective Synthetic Pathways

The synthesis of 2,4,6-triphenylheptane, with its three chiral centers, presents a considerable challenge in controlling the formation of the desired stereoisomers. While classical approaches may yield mixtures of diastereomers, future research will undoubtedly focus on the development of novel, highly stereoselective synthetic pathways.

One promising avenue is the application of modern organocatalysis, which has emerged as a powerful tool for the enantioselective construction of carbon-carbon bonds in acyclic systems. nih.govrsc.org The inherent conformational flexibility of acyclic molecules like this compound makes stereocontrol over distant stereocenters particularly challenging. acs.org Advanced catalytic systems, potentially involving chiral Brønsted acids or bifunctional organocatalysts, could be designed to control the stereochemical outcome of key bond-forming reactions, such as conjugate additions or aldol-type reactions, in the synthesis of precursors to this compound.

Another area of focus will be the development of diastereodivergent strategies. Such methods would allow for the selective synthesis of any of the possible diastereomers of this compound from a common precursor, simply by tuning the reaction conditions or the catalyst used. acs.org This level of control would be invaluable for systematically studying the properties of each stereoisomer.

Table 1: Potential Stereoselective Synthetic Strategies for this compound

| Synthetic Strategy | Description | Potential Advantages |

| Organocatalytic Michael Addition | Enantioselective addition of a nucleophile to a β-unsaturated precursor to establish one or more stereocenters. | High enantioselectivity, mild reaction conditions, and tolerance of various functional groups. nih.gov |

| Diastereodivergent Catalysis | Use of different catalysts or reaction conditions to selectively form different diastereomers from a single starting material. | Access to all possible stereoisomers for comprehensive structure-property relationship studies. acs.org |

| Substrate-Controlled Synthesis | Utilization of existing stereocenters in a precursor molecule to direct the stereochemical outcome of subsequent reactions. | Predictable stereochemical control based on well-understood principles of asymmetric induction. |

| Enzymatic Reactions | Application of enzymes, such as lipases or ketoreductases, to catalyze key stereoselective transformations. | High specificity and selectivity under mild, environmentally friendly conditions. |

Integration of Advanced Spectroscopic Techniques for Enhanced Characterization

The conformational flexibility of this compound complicates its structural elucidation by traditional spectroscopic methods. Future research will necessitate the integration of advanced spectroscopic techniques, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a more detailed and dynamic picture of its three-dimensional structure.

Two-dimensional NMR techniques, such as TOCSY (Total Correlation Spectroscopy), will be crucial for the unambiguous assignment of proton and carbon signals, especially in complex stereoisomers. ipb.ptresearchgate.net Furthermore, Nuclear Overhauser Effect (NOE) based experiments, like NOESY and ROESY, can provide information about the spatial proximity of different protons, offering insights into the preferred conformations of the molecule in solution. mdpi.com

For a more in-depth analysis of the stereochemistry, the measurement of residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs) in weakly aligning media could be employed. mdpi.com These parameters provide information on the orientation of chemical bonds and tensors relative to the magnetic field, offering powerful constraints for determining the relative configuration of the chiral centers in flexible molecules. mdpi.commdpi.com

Table 2: Advanced Spectroscopic Techniques for this compound Characterization

| Technique | Information Gained | Relevance to this compound |

| TOCSY | Correlation of all protons within a spin system. | Unambiguous assignment of complex proton NMR spectra. ipb.pt |

| NOESY/ROESY | Through-space correlations between protons. | Determination of preferred solution-state conformations and relative stereochemistry. mdpi.com |

| RDC/RCSA Measurements | Orientational constraints of chemical bonds. | Definitive assignment of relative configurations in flexible molecules. mdpi.com |

| Vibrational Circular Dichroism (VCD) | Stereochemical information from vibrational transitions. | Determination of absolute configuration when combined with computational methods. mdpi.com |

Refined Computational Models for Predicting Complex Stereochemical Phenomena

Computational chemistry is set to play an increasingly vital role in understanding the intricate stereochemistry of this compound. Future research will leverage refined computational models to predict and interpret experimental observations with greater accuracy.

Conformational analysis, which is the study of the energetics of different rotational isomers, is fundamental to understanding the behavior of flexible acyclic molecules. libretexts.orgbham.ac.ukchemistrysteps.com Advanced computational methods, such as low-mode search (LMOD), can efficiently explore the potential energy surface of molecules to locate all stable conformers. acs.org By calculating the relative energies of these conformers, a Boltzmann-weighted distribution can be determined, providing a more realistic representation of the molecule's structure in solution.

A significant advancement lies in the computational prediction of NMR spectra. github.iofrontiersin.org By calculating the NMR chemical shifts and coupling constants for each conformer and then averaging them based on the Boltzmann distribution, a theoretical spectrum can be generated. nih.govresearchgate.net Comparing these predicted spectra with experimental data for different possible stereoisomers can be a powerful tool for assigning the correct relative configuration. nih.gov Machine learning algorithms are also being developed to enhance the speed and accuracy of these predictions. frontiersin.org

Table 3: Computational Approaches for this compound Research

| Computational Method | Application | Expected Outcome |

| Low-Mode Search (LMOD) | Conformational searching. | Identification of all low-energy conformers of this compound. acs.org |

| Density Functional Theory (DFT) | Calculation of energies and NMR parameters. | Accurate prediction of relative conformer stabilities and NMR spectra. github.ionih.gov |

| Machine Learning (ML) in NMR Prediction | Accelerated and accurate prediction of NMR data. | Rapid and reliable assignment of stereoisomers. frontiersin.orgresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule. | Understanding the conformational landscape and intermolecular interactions over time. mdpi.com |

Exploration of Derivatized this compound Analogs for Specific Mechanistic Insights

The synthesis and study of derivatized analogs of this compound will open up new avenues for gaining specific mechanistic insights into various chemical processes. By strategically introducing functional groups or isotopic labels, researchers can probe reaction mechanisms and intermolecular interactions with greater precision.

Derivatization can be employed to enhance the analytical detectability of this compound, which, as a non-polar hydrocarbon, can be challenging to analyze by certain techniques. libretexts.orgyoutube.com For instance, the introduction of a chromophore or fluorophore could facilitate its detection and quantification in complex mixtures using HPLC. libretexts.orgresearchgate.net

Furthermore, the synthesis of analogs with specific substituents on the phenyl rings or the heptane (B126788) backbone can be used to study structure-activity relationships. For example, introducing electron-donating or electron-withdrawing groups could modulate the electronic properties of the molecule and influence its reactivity in various chemical transformations. Isotopic labeling, such as the replacement of specific hydrogen atoms with deuterium, can be a powerful tool for elucidating reaction mechanisms by tracking the fate of individual atoms.

Table 4: Potential Derivatization Strategies for this compound Analogs

| Derivatization Approach | Purpose | Example Application |

| Introduction of Chromophores/Fluorophores | Enhance detectability in analytical methods like HPLC. | Attaching a dansyl or similar fluorescent tag. researchgate.net |

| Substitution on Phenyl Rings | Modulate electronic properties and study structure-activity relationships. | Synthesizing analogs with nitro or methoxy groups on the phenyl rings. |

| Isotopic Labeling (e.g., Deuterium) | Elucidate reaction mechanisms. | Tracking the position of labels in reaction products to understand bond-breaking and bond-forming steps. |

| Introduction of Reactive Functional Groups | Enable covalent attachment to surfaces or other molecules for specialized studies. | Incorporating a carboxylic acid or amine functionality for bioconjugation or surface immobilization. |

Q & A

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point variations)?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) under controlled heating rates (e.g., 5°C/min) to determine precise melting points. Compare results with literature using identical instrumentation and calibration standards. Contradictions may arise from polymorphic forms or impurities; recrystallize the compound in solvents like ethanol/hexane and re-test .

Q. What advanced oxidation processes (AOPs) are effective for studying this compound degradation?

- Methodological Answer : Ultrasound-enhanced Fenton reactions (Fe/HO) generate hydroxyl radicals (OH) for degradation. Monitor reaction kinetics via UV-Vis spectroscopy (λ = 254 nm for aromatic intermediates) and quantify by-products using gas chromatography-mass spectrometry (GC-MS). Adjust pH (3–5) and oxidant dosage to optimize efficiency .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic structures and transition states. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in electrophilic substitutions. Validate with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies ensure reproducibility in synthesizing derivatives of this compound?

- Methodological Answer : Document reaction parameters (temperature, solvent polarity, catalyst loading) using electronic lab notebooks (ELNs). Validate reproducibility via interlaboratory studies and share raw data (e.g., NMR spectra, chromatograms) in open-access repositories. Cross-reference with peer protocols to identify critical variables .

Data Analysis and Interpretation

Q. How should researchers address conflicting data on the environmental persistence of this compound?

- Methodological Answer : Perform soil column experiments to measure leaching potential (log K) and bioaccumulation studies using aquatic models (e.g., Daphnia magna). Compare results with regulatory frameworks (e.g., EU REACH) and apply QSAR models to predict biodegradation pathways. Discrepancies may stem from matrix effects (e.g., organic carbon content) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Use probit or logit regression models to calculate median lethal concentrations (LC). Validate assumptions (e.g., normality, homoscedasticity) via Shapiro-Wilk tests and residual plots. For small datasets, apply non-parametric methods like Kaplan-Meier survival analysis .

Ethical and Reporting Standards

Q. How to comply with ICMJE guidelines when reporting studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.